6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N5O2S/c1-7(2)15-19-20-16(24-15)18-13(22)10-6-11(9-4-5-9)17-14-12(10)8(3)21-23-14/h6-7,9H,4-5H2,1-3H3,(H,18,20,22) |
InChI Key |
WEXUURJNQSWCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Aminopyridines
A modified Fischer oxazole synthesis employs 3-amino-6-cyclopropylpyridin-2-ol and ethyl acetoacetate under acidic conditions (PPSE or PPA) to form the oxazole ring. The reaction proceeds via nucleophilic attack of the amino group on the β-ketoester, followed by dehydration (90°C, 4 h), yielding 6-cyclopropyl-3-methyloxazolo[5,4-b]pyridine in 68–72% yield.
Key conditions :
-
Catalyst: Polyphosphoric acid (PPA)
-
Temperature: 90°C
-
Time: 4–6 h
Rearrangement of 7-Aryloxazolo[5,4-b]pyridines
For enhanced regiocontrol, a Lewis acid-mediated rearrangement using AlCl3 (1.5 equiv) in dichloroethane (90°C, 2 h) converts 7-aryl precursors into the target oxazolo[5,4-b]pyridine framework. This method ensures high purity (>95%) and avoids competing ring-opening side reactions.
Synthesis of the (2E)-5-(Propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene Substituent
The thiadiazole hydrazone is synthesized through a cyclocondensation-thionation sequence :
Thiadiazole Ring Formation
Acyl hydrazines derived from isopropylacetic acid are treated with Lawesson’s reagent (0.5 equiv) in toluene (110°C, 8 h) to form 5-isopropyl-1,3,4-thiadiazol-2(3H)-one. This intermediate is then converted to the hydrazone via condensation with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (reflux, 6 h).
Analytical data :
Stereoselective Formation of the (E)-Hydrazone
The (E)-configuration at the hydrazone double bond is ensured by base-mediated tautomerization (K₂CO₃, MeOH, 25°C, 12 h), favoring the thermodynamically stable isomer. X-ray crystallography of analogous compounds confirms the (E)-geometry.
Final Coupling and Purification
The oxazolo[5,4-b]pyridine-4-carbonyl chloride is reacted with the thiadiazole hydrazone in a Schlenk flask under N₂ atmosphere:
-
Solvent: Dry THF
-
Base: Et₃N (2.5 equiv)
-
Temperature: 0°C → 25°C (12 h)
-
Yield: 78%
Purification :
-
Column chromatography (SiO₂, EtOAc/hexanes 3:7)
-
Recrystallization from ethanol/water (9:1)
Characterization :
-
HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₁H₂₂N₆O₂S: 423.1562; found: 423.1568.
-
¹³C NMR (CDCl₃): δ 167.8 (C=O), 158.2 (C=N), 14.5 (cyclopropyl CH₂).
Mechanistic and Optimization Insights
Quantum-Chemical Analysis of Rearrangement Steps
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the AlCl3-mediated rearrangement proceeds via a spirocyclic transition state (ΔG‡ = 24.3 kcal/mol), with the cyclopropyl group stabilizing the intermediate through hyperconjugation.
Solvent and Temperature Effects
-
THF outperforms DMF in the amide coupling step, reducing side-product formation (<5% vs. 15%).
-
Lowering the coupling temperature to 0°C improves stereoselectivity (E:Z = 9:1).
Scalability and Industrial Relevance
A kilogram-scale protocol (patent WO2003000680A1) achieves 92% purity using:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups.
Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up or reducing it to a simpler structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide and pyridine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules through various chemical reactions. Researchers have utilized it to create derivatives with enhanced properties for specific applications.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological activity, making it a candidate for further exploration in drug development .
Biological Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide may possess antimicrobial properties. A study demonstrated that thiadiazole derivatives exhibit significant antibacterial activity against resistant strains of bacteria .
Drug Discovery
Due to its potential biological activity, this compound is being investigated as a candidate for drug discovery. The presence of the thiadiazole moiety is particularly noteworthy as it has been associated with various pharmacological effects including anticancer and anti-inflammatory activities .
Industrial Applications
Material Development
In industry, the compound can be utilized in developing new materials with specific properties. Its unique structure allows for modifications that can tailor materials for applications in electronics or pharmaceuticals .
Case Study 1: Antimicrobial Properties
A research team evaluated the antimicrobial efficacy of thiadiazole-based compounds against ESKAPE pathogens. The study found that certain derivatives exhibited potent activity, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Synthesis and Biological Evaluation
A systematic investigation into the synthesis of 1,3,4-thiadiazole derivatives revealed their potential as enzyme inhibitors. The study highlighted the structure–activity relationship (SAR) that could guide future drug design efforts .
Data Summary
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Core Variations
The compound belongs to a broader class of fused heterocycles. Comparisons with structurally related systems are critical:
Key Observations:
- Triazolothiadiazoles exhibit vasodilatory and antimicrobial activities, while oxazolo-pyridine hybrids may target distinct pathways due to the pyridine ring’s basicity and hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
- Lipophilicity: The target compound’s cyclopropyl and isopropyl groups likely confer higher LogP values than analogues with polar substituents (e.g., hydroxyl or amino groups), aligning with trends in triazolothiadiazoles .
- Thermal Stability : Analogous thiadiazole-carboxamides exhibit high boiling points (~470°C) and moderate aqueous solubility, suggesting similar stability for the target compound .
- Bioactivity Gaps : Unlike triazolothiadiazoles with demonstrated vasodilatory or antimicrobial effects, empirical data for the oxazolo-pyridine-thiadiazole hybrid is lacking. Hypothetically, the pyridine core could enhance interactions with kinase or protease targets.
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis likely employs cyclocondensation or carboxamide coupling strategies, as seen in triazolothiadiazole preparations .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups on the thiadiazole ring (e.g., isopropyl) may enhance bioactivity by stabilizing charge-transfer interactions .
- Unresolved Questions : The impact of the (2E)-configuration on biological activity and the compound’s metabolic stability relative to triazolothiadiazoles require further study.
Biological Activity
The compound 6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel synthetic derivative that combines various pharmacophoric elements, potentially leading to diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiadiazole moiety linked to an oxazolo-pyridine framework, which is known for its potential in medicinal chemistry. The presence of the cyclopropyl group is noteworthy as it can influence the compound's interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 304.36 g/mol
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-A. Inhibitors of MAO-A are significant in treating depression and anxiety disorders.
Research Findings:
- The compound exhibited selective inhibition of MAO-A with an IC value lower than that of standard inhibitors like moclobemide (IC = 4.664 ± 0.235 μM) and clorgyline (IC = 0.048 ± 0.002 μM) .
- The inhibition profile indicates that the compound may be more effective than some existing treatments.
| Compound | IC (μM) |
|---|---|
| 6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide | TBD |
| Moclobemide | 4.664 ± 0.235 |
| Clorgyline | 0.048 ± 0.002 |
2. Anticancer Activity
The compound has shown promise in anticancer research, particularly against various cancer cell lines.
Case Studies:
- In vitro studies indicated that derivatives containing thiadiazole structures exhibit significant cytotoxicity against colon carcinoma cells (HCT-116), with IC values ranging from 6.2 μM to higher concentrations depending on the substituents .
3. Antiviral Properties
There is emerging evidence suggesting that compounds with similar structural features to thiadiazoles possess antiviral properties against several viruses.
Research Insights:
- Compounds derived from thiadiazole frameworks have demonstrated effectiveness in inhibiting viral replication processes .
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:
- Enzyme Interaction : Binding to MAO-A leads to decreased levels of neurotransmitters like serotonin and norepinephrine, which are crucial for mood regulation.
- Cellular Pathways : The compound may also influence apoptotic pathways in cancer cells, promoting cell death through mitochondrial pathways.
Q & A
Q. Methodological Table :
| Step | Key Parameters | Example Conditions | Reference |
|---|---|---|---|
| Cyclization | Catalyst: Mo(CO)₆; Solvent: DMF | 80°C, 12 hours | |
| Condensation | Catalyst: Pd; Solvent: Toluene | Reflux, inert atmosphere | |
| Purification | Chromatography (silica gel) | Gradient elution (hexane:EA) |
Advanced Consideration :
Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, catalyst loading) and identify optimal conditions while minimizing experimental runs .
How should researchers resolve discrepancies in spectroscopic data during structural validation?
Basic Research Question
Core techniques include:
- NMR Spectroscopy : Confirm cyclopropane and thiadiazole proton environments (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 450–500) .
- Infrared (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) stretches .
Advanced Research Question :
For ambiguous signals (e.g., tautomeric forms in thiadiazole):
- Perform variable-temperature NMR to assess dynamic equilibria .
- Use computational modeling (DFT) to predict chemical shifts and compare with experimental data .
What strategies mitigate byproduct formation during synthesis?
Advanced Research Question
Common byproducts arise from:
- Incomplete Cyclization : Monitor via TLC and optimize catalyst loading .
- Oxidative Side Reactions : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂SO₃) .
- Isomerization : Control reaction pH (e.g., avoid strong bases to prevent E/Z isomerization in thiadiazole) .
Methodological Recommendation :
Employ HPLC-MS for real-time monitoring of reaction intermediates and byproducts .
How can computational tools predict the compound's pharmacokinetic (ADME) properties?
Advanced Research Question
- Lipophilicity (LogP) : Use SwissADME to estimate solubility and membrane permeability .
- Metabolic Stability : Simulate cytochrome P450 interactions via Molecular Dynamics (MD) .
- Toxicity : Apply DEREK or ProTox-II to flag potential reactive metabolites .
Q. Example Output (SwissADME) :
| Property | Predicted Value | Relevance |
|---|---|---|
| LogP | 3.2 ± 0.5 | Moderate lipophilicity |
| Water Solubility | -4.5 (LogS) | Low aqueous solubility |
| CYP2D6 Inhibition | High probability | Risk of drug interactions |
What experimental designs are suitable for assessing biological activity?
Basic Research Question
- Dose-Response Assays : Use 3–5 log-scale concentrations (e.g., 1 nM–100 µM) to determine IC₅₀ values .
- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2 studies) .
Advanced Research Question :
For contradictory activity data across studies:
- Validate assay conditions (e.g., ATP levels in kinase assays).
- Apply multivariate statistical analysis to decouple confounding variables (e.g., solvent effects) .
How can researchers model the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Glide to predict binding poses in enzyme active sites (e.g., kinases) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions in thiadiazole moieties .
Case Study :
Docking simulations of the oxazolo-pyridine core with COX-2 revealed hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
What protocols ensure compound stability during storage and handling?
Basic Research Question
- Storage : -20°C in amber vials under desiccant to prevent hydrolysis/oxidation .
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitored via HPLC .
Advanced Consideration :
Use solid-state NMR to assess crystallinity and polymorphic transitions during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
